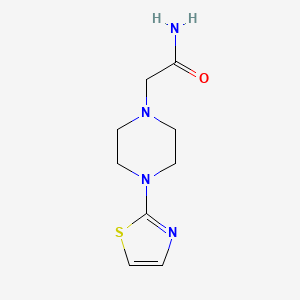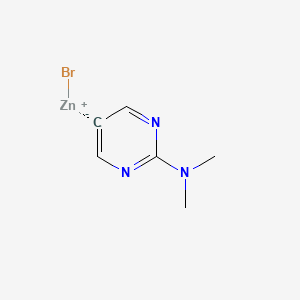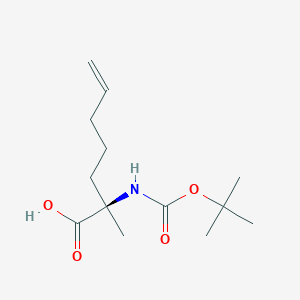![molecular formula C8H8N4O2S B14893022 n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine is a chemical compound with the molecular formula C8H8N4O2S and a molecular weight of 224.24 g/mol This compound is known for its unique structure, which includes a cyclopropyl group, a nitro group, and an imidazo[2,1-b]thiazole ring system
Métodos De Preparación
The synthesis of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Nitration: Addition of the nitro group to the imidazo[2,1-b]thiazole ring.
Amidation: Formation of the amine group at the 6th position of the ring.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The exact pathways and targets are still under investigation, but it is thought to disrupt essential biological processes in microorganisms .
Comparación Con Compuestos Similares
n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine can be compared with other nitroimidazole derivatives, such as:
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole core.
Ornidazole: Used in the treatment of protozoal infections.
What sets this compound apart is its unique cyclopropyl group, which may confer different reactivity and biological activity compared to other nitroimidazole derivatives .
Propiedades
Fórmula molecular |
C8H8N4O2S |
|---|---|
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
N-cyclopropyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
InChI |
InChI=1S/C8H8N4O2S/c13-12(14)7-6(9-5-1-2-5)10-8-11(7)3-4-15-8/h3-5,9H,1-2H2 |
Clave InChI |
WUYGMPYNVZIKNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
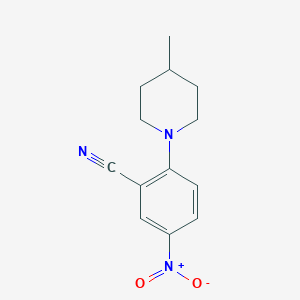
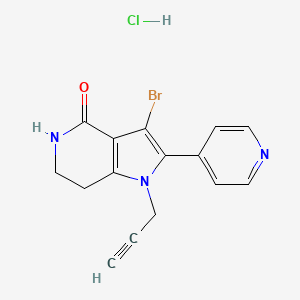
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
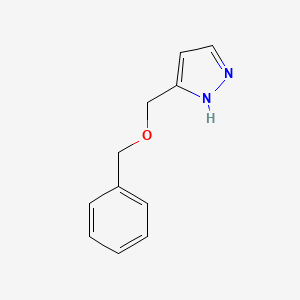
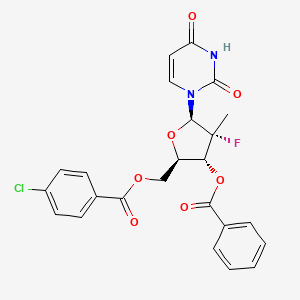

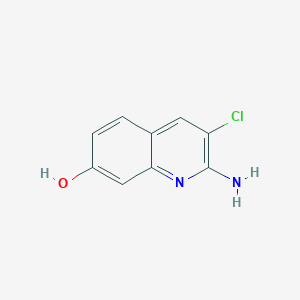
![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)


